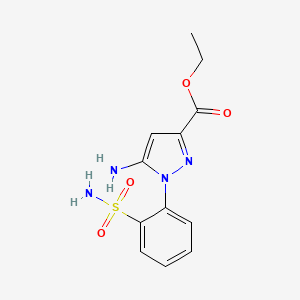
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound features an ethyl ester group, an amino group, and a sulfamoylphenyl substituent, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which occurs with excellent regioselectivity . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, polymers, and functional materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 5-Amino-1-phenylpyrazole-3-carboxylate
- 5-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C12H14N4O4S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)8-7-11(13)16(15-8)9-5-3-4-6-10(9)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
InChI Key |
GMVCLJIUYTZUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















